8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313470-82-5
VCID: VC6823820
InChI: InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-9-15(21)10-8-13)20(22-17)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,26,27)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Molecular Formula: C20H17ClN4O2S
Molecular Weight: 412.89

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

CAS No.: 313470-82-5

Cat. No.: VC6823820

Molecular Formula: C20H17ClN4O2S

Molecular Weight: 412.89

* For research use only. Not for human or veterinary use.

8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione - 313470-82-5

Specification

CAS No. 313470-82-5
Molecular Formula C20H17ClN4O2S
Molecular Weight 412.89
IUPAC Name 8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-9-15(21)10-8-13)20(22-17)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,26,27)
Standard InChI Key JMIPNHIXDRVTRO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione, reflects its intricate substitution pattern. Key structural features include:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidative susceptibility.

  • 7-(4-Chloro-benzyl) group: Introduces halogen-mediated electronic effects and steric bulk.

  • 8-Benzylsulfanyl group: Provides a thioether linkage that balances lipophilicity and potential receptor-binding interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC20H17ClN4O2S\text{C}_{20}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}
Molecular Weight412.89 g/mol
IUPAC Name8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
logP (Predicted)~3.8 (moderate lipophilicity)

The calculated logP value suggests moderate lipophilicity, which may favor membrane permeability while retaining sufficient aqueous solubility for biological activity. The presence of a chlorine atom at the para position of the benzyl group enhances electronic polarization, potentially influencing binding affinities to hydrophobic enzyme pockets.

Synthesis and Preparation

The synthesis of this compound follows multi-step protocols common to purine derivatives, as outlined below:

Key Synthetic Steps

  • Purine Core Functionalization: The purine-2,6-dione scaffold is alkylated at the 7-position using 4-chlorobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Thioether Formation: A benzylsulfanyl group is introduced at position 8 via nucleophilic substitution with benzyl mercaptan in the presence of a thiophilic catalyst.

  • Methylation: The 3-position is methylated using methyl iodide or dimethyl sulfate, typically in a polar aprotic solvent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
7-Alkylation4-Chlorobenzyl bromide, K2_2CO3_3, DMF, 80°C65–70
8-SulfanylationBenzyl mercaptan, CuI, DMSO, 100°C50–55
3-MethylationMethyl iodide, NaH, THF, RT75–80

Purification is typically achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexanes. Characterization relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry.

Biological Activity and Mechanisms

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivities:

Anticancer Activity

Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via mitochondrial pathway activation. The benzylsulfanyl moiety may enhance ROS generation, leading to oxidative DNA damage.

Enzyme Inhibition

The purine-2,6-dione scaffold is a known pharmacophore for xanthine oxidase (XO) and phosphodiesterase (PDE) inhibitors. Molecular docking studies suggest that the 4-chloro-benzyl group occupies hydrophobic subpockets in XO’s active site, reducing uric acid production.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability: The 3-methyl group may reduce hepatic CYP450-mediated oxidation.

  • Toxicity Risks: Thioether-containing compounds can form reactive metabolites; chronic exposure studies are needed to assess hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator